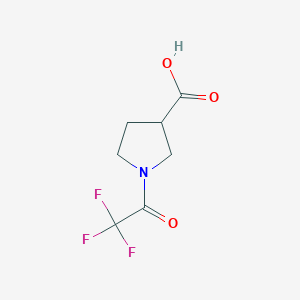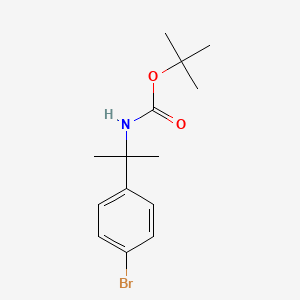
tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate
概述
描述
tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate is a chemical compound with the molecular formula C14H20BrNO2 and a molecular weight of 314.22 g/mol . It is commonly used in organic synthesis and has applications in various scientific research fields.
准备方法
The synthesis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate typically involves the reaction of 2-(4-bromophenyl)propan-2-amine hydrochloride with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) in dichloromethane (DCM). The reaction is carried out at room temperature for about 18 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
作用机制
The mechanism of action of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate involves its interaction with specific molecular targets, depending on the context of its use. For example, in medicinal chemistry, it may act as a precursor to bioactive compounds that interact with enzymes or receptors .
相似化合物的比较
Similar compounds to tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate include:
2-(4-Bromophenyl)propan-2-amine hydrochloride: A precursor in its synthesis.
4-Bromo-alpha,alpha-dimethylbenzylamine: A compound with a similar bromophenyl group.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in various fields.
属性
IUPAC Name |
tert-butyl N-[2-(4-bromophenyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-13(2,3)18-12(17)16-14(4,5)10-6-8-11(15)9-7-10/h6-9H,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWJIFNNVRMXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


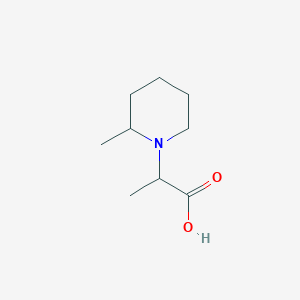
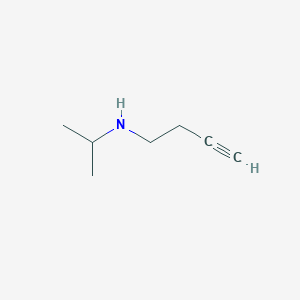
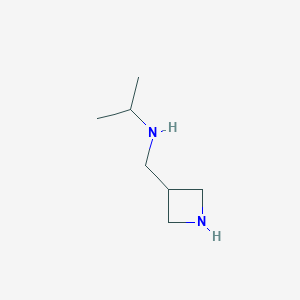
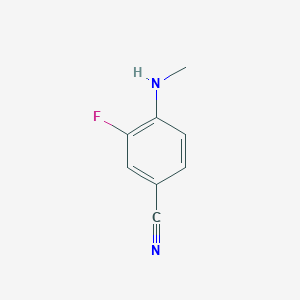
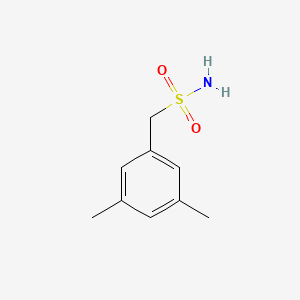
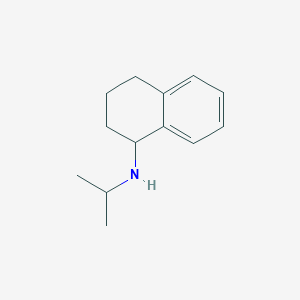
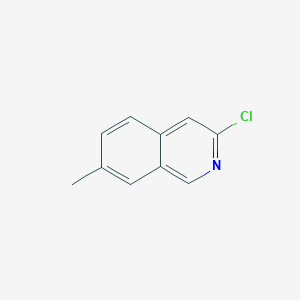
![Tert-butyl 4-(2-chloro-6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1369785.png)
![Tert-butyl 4-(6-bromothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1369786.png)
![Tert-butyl[3-(2-amino-5-chlorophenoxy)benzyl]carbamate](/img/structure/B1369794.png)


